

Application Notes and Protocols for the Analytical Determination of Bomyl in Soil

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Compound of Interest

Compound Name: *Bomyl*

Cat. No.: *B091220*

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Introduction

Bomyl, a systemic benzimidazole fungicide, is utilized in agriculture to combat a wide range of fungal diseases in crops. Due to its potential for environmental contamination and persistence in soil, sensitive and reliable analytical methods are crucial for monitoring its residues. **Bomyl** readily degrades to carbendazim (methyl benzimidazol-2-ylcarbamate or MBC), which is often the target analyte for residue analysis. This document provides detailed application notes and protocols for the detection of **Bomyl** (as carbendazim) and its primary metabolite, 2-aminobenzimidazole (2-AB), in soil samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical methods described.

Analytical Method	Analyte	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Average Recovery	Relative Standard Deviation (RSD)
HPLC-UV	Benomyl (as MBC)	10 µg/kg (ppb)	50 µg/kg (ppb)	84%	12%
HPLC-UV	Carbendazim (MBC)	10 µg/kg (ppb)	50 µg/kg (ppb)	84%	7%
HPLC-UV	2-Aminobenzimidazole (2-AB)	10 µg/kg (ppb)	50 µg/kg (ppb)	83%	14%
GC-MS	Carbendazim (MBC)	-	-	-	-

Note: Specific performance data for the GC-MS method can vary based on instrumentation and matrix effects. The provided HPLC-UV data is based on established EPA methods.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantitative determination of **Bomyl** (as carbendazim) and its metabolite 2-AB in soil.

1. Sample Preparation and Extraction

- **Soil Sample Collection:** Collect representative soil samples from the area of interest. Air-dry the samples and sieve them through a 2 mm mesh to remove large debris.
- **Extraction:**
 - Weigh 20 g of the prepared soil sample into a 250 mL centrifuge bottle.

- For recovery studies, fortify control samples with known concentrations of benomyl, MBC, or 2-AB at this stage.
- Add 50 mL of extraction solution (10% ammonium hydroxide in acetonitrile).
- Homogenize the sample using a tissue homogenizer at 50% power for 30 seconds.
- Allow the solid particles to settle and decant the supernatant into a separate centrifuge bottle.
- Repeat the extraction three more times with fresh extraction solution.
- Combine the extracts and centrifuge for 10 minutes at 3000 rpm.[1]
- Filter the clear extract through Whatman #541 filter paper if necessary.

2. Sample Cleanup and Concentration

- Transfer the clear extract to a 500 mL evaporating flask.
- Evaporate the solvent to dryness using a rotary evaporator at 40°C.[2]
- Dissolve the residue in 2 mL of the mobile phase.
- Filter the solution through a 0.45 µm syringe filter into an autosampler vial.[1]

3. HPLC-UV Analysis

- Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
- HPLC Column: Two Zorbax® CN (25 cm x 4.6 mm) columns in series.[2]
- Mobile Phase: 0.05M sodium phosphate (pH 3.5) containing 8% acetonitrile.[2]
- Flow Rate: 1.0 mL/min
- Injection Volume: 100 µL
- UV Detection Wavelength: 280 nm

- Quantification: Create a standard curve by injecting standards of known concentrations (e.g., 0.01, 0.05, 0.1, 0.2, 0.3, and 0.4 ppm) of carbendazim and 2-AB.^[2] Compare the peak areas or heights of the analytes in the sample chromatogram to the standard curve to determine their concentrations.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method serves as a confirmatory analysis for carbendazim in soil. Due to the low volatility of carbendazim, a derivatization step is required.

1. Sample Preparation and Extraction (QuEChERS Method)

- Soil Sample Collection: Follow the same procedure as in the HPLC-UV method.
- Extraction:
 - Weigh 10-15 g of the homogenized soil sample into a 50 mL centrifuge tube.
 - Add 10-15 mL of acetonitrile (containing 1% acetic acid).
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Shake vigorously for 1 minute and centrifuge at ≥ 3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
 - Vortex for 30 seconds and centrifuge at ≥ 3000 rcf for 5 minutes.
 - The resulting supernatant is ready for derivatization.

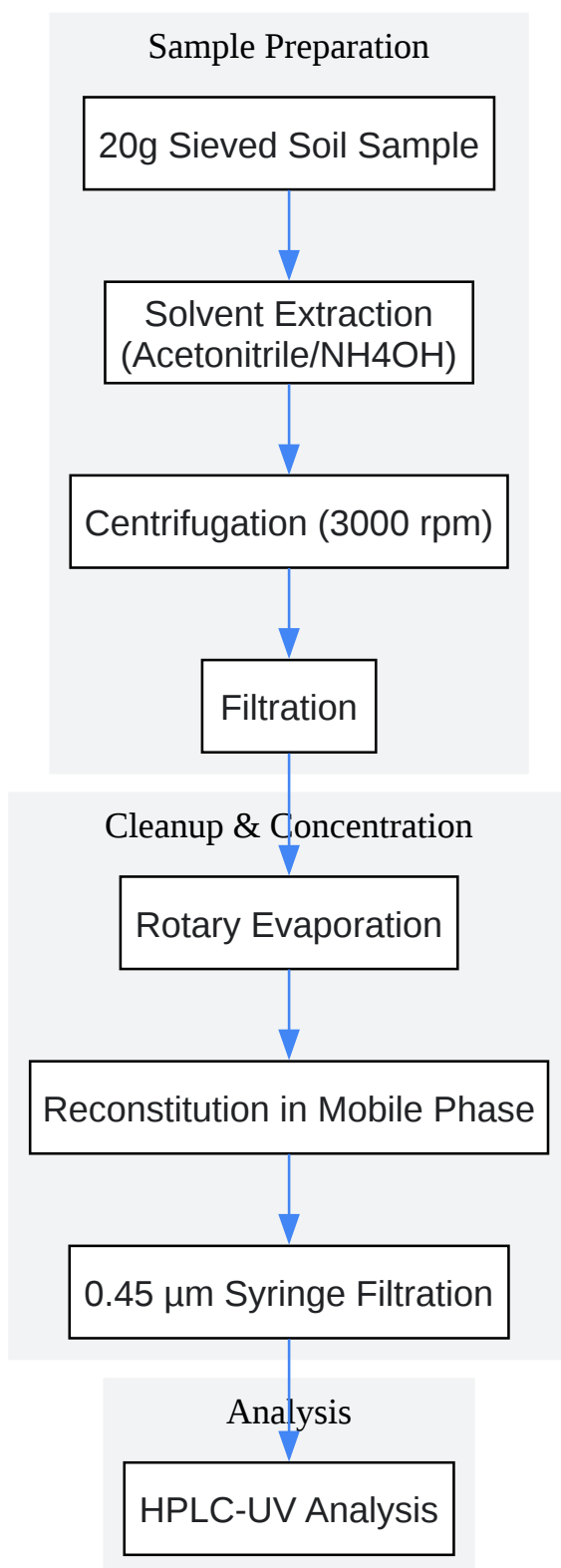
2. Derivatization

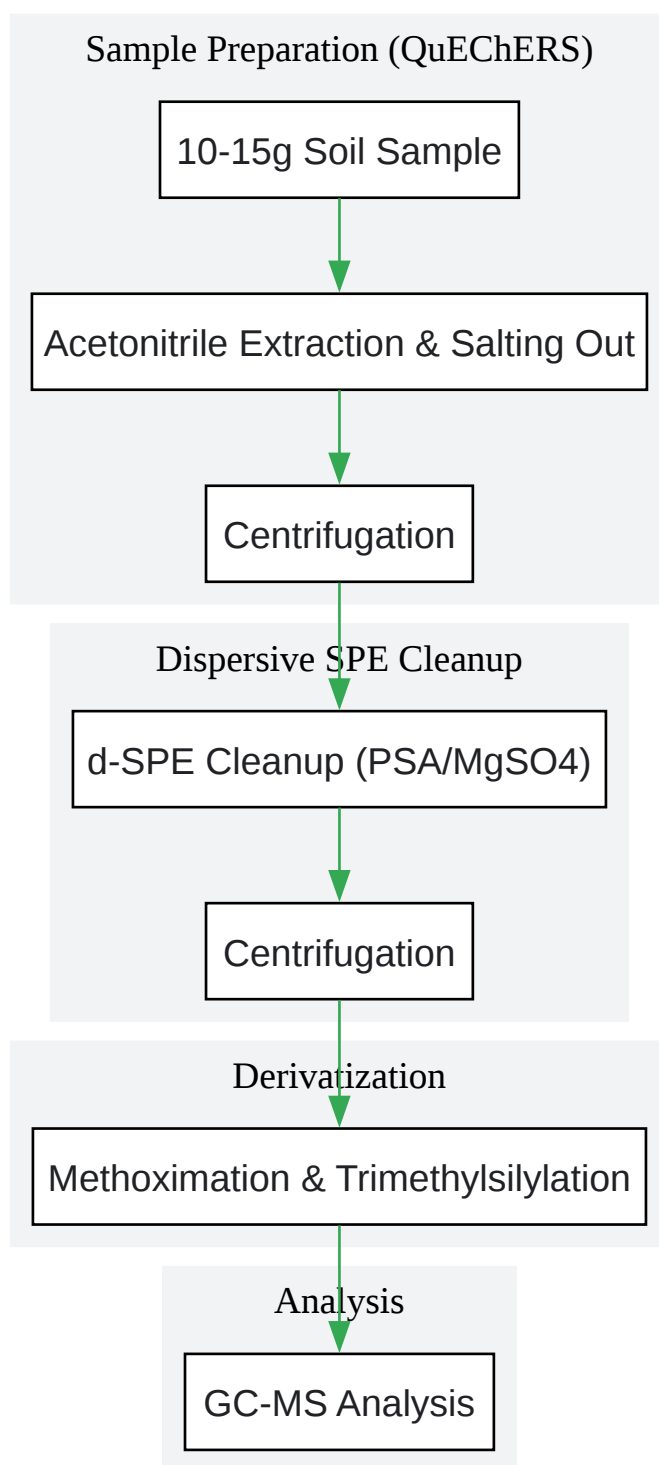
- Transfer a measured volume of the cleaned-up extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
- Add 100 μ L of methoxylamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 2 hours for methoximation.
- Add 100 μ L of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 6 hours for trimethylsilylation.[3]

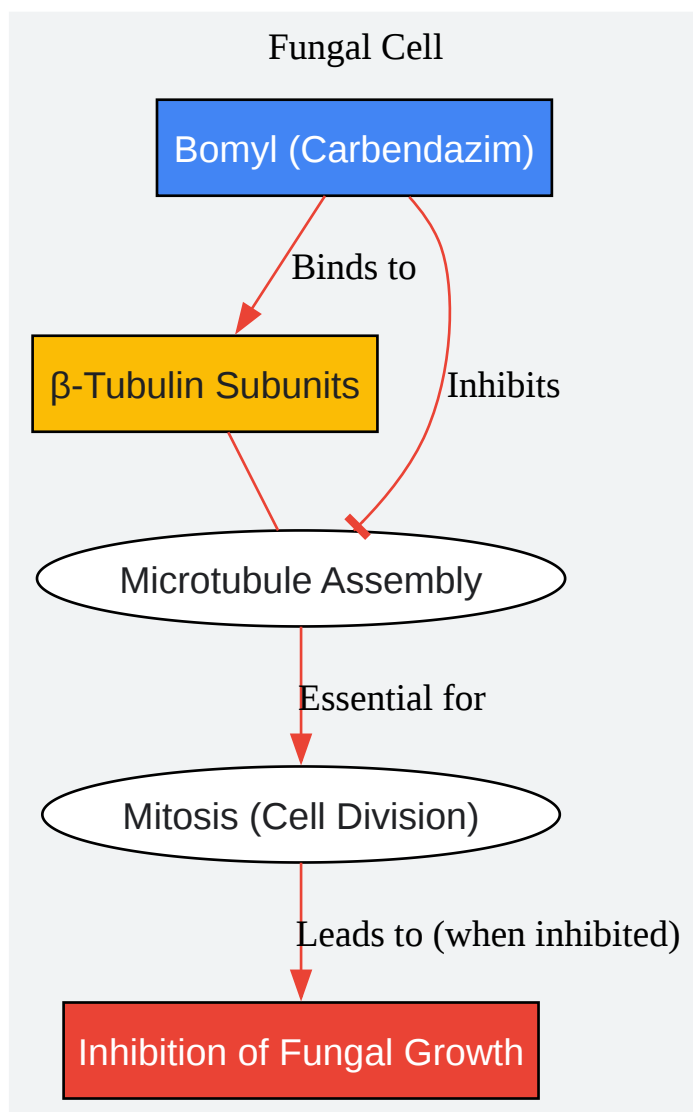
3. GC-MS Analysis

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 150°C
 - Ramp to 280°C at 30°C/min
 - Hold at 280°C for 10 minutes.
- Injector Temperature: 250°C (Splitless mode).
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or full scan. For SIM mode, monitor characteristic ions of the derivatized carbendazim.
- Quantification: Prepare matrix-matched calibration standards and subject them to the same derivatization procedure. Construct a calibration curve to quantify the analyte in the samples.

Visualizations







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